Hypodiolide A

Description

Hypodiolide A is a diterpene lactone first isolated from the roots of Tripterygium hypoglaucum (Lévl.) Hutch, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunomodulatory properties . Initial studies identified this compound alongside triptoditerpenic acid and triptoditerpenic acid B, though this compound is distinguished by its lactone moiety . However, comprehensive experimental validation of its bioactivity and pharmacokinetics remains pending .

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

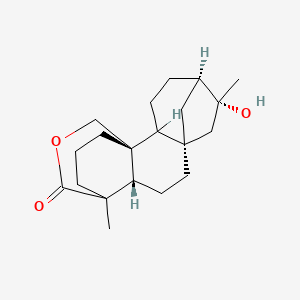

(1R,5R,6R,8S,11S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |

InChI |

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15?,17?,18-,19+,20+/m1/s1 |

InChI Key |

KLMZPLYXGZZBCX-LWAOVYOVSA-N |

Isomeric SMILES |

C[C@]1(C[C@@]23CC[C@H]4[C@]5(C2CC[C@@H]1C3)CCCC4(C(=O)OC5)C)O |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O |

Synonyms |

hypodiolide A tripterifordin |

Origin of Product |

United States |

Comparison with Similar Compounds

Hypodiolide A shares structural and functional similarities with other diterpenoids, particularly those isolated from Tripterygium species. Below is a comparative analysis:

Structural Comparison

Diterpene lactones like this compound often exhibit variations in oxygenation patterns, side-chain modifications, and ring systems. Key structural analogs include:

Functional and Pharmacological Comparison

Key Findings :

- This compound vs. Triptoditerpenic Acid: While both are diterpenoids from T. hypoglaucum, this compound’s lactone ring may enhance its binding affinity to protein targets compared to the carboxylic acid group in triptoditerpenic acid .

- This compound vs. Triptolide : this compound lacks the epoxy group present in triptolide, which is associated with the latter’s toxicity. This structural difference could translate to a safer profile for this compound, though this requires validation .

- This compound vs. Celaxanthin: Unlike the tetraterpenoid celaxanthin, this compound’s smaller molecular size and lactone ring may improve membrane permeability, albeit at the cost of reduced antioxidant capacity .

Q & A

Q. How should researchers document this compound’s purity and batch-to-batch consistency?

Q. What criteria should guide the selection of reference standards for this compound?

- Answer : Use pharmacopeial standards (e.g., USP, EP) if available. For novel analogs, characterize standards via orthogonal methods (e.g., X-ray crystallography for structure confirmation). Ensure batch-specific documentation aligns with FAIR data principles .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate ethical concerns in this compound’s preclinical testing?

Q. What strategies enhance the reproducibility of this compound research across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.